2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

Description

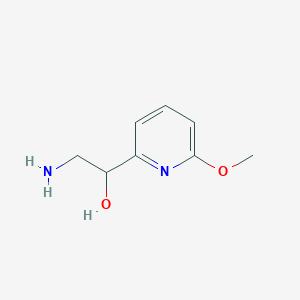

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(6-methoxypyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-12-8-4-2-3-6(10-8)7(11)5-9/h2-4,7,11H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHOYTZIJVAEIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Chemical Synthesis of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

The construction of the this compound scaffold can be approached through various synthetic strategies. The primary challenge lies in controlling the stereochemistry at the carbinol center. To this end, both asymmetric synthesis from prochiral precursors and the resolution of racemic mixtures are viable, though the former is often preferred for its efficiency.

Asymmetric Synthesis Approaches to Enantiopure this compound

The generation of a single enantiomer of this compound is paramount for its potential applications. Asymmetric synthesis provides a direct route to enantiopure compounds, bypassing the need for chiral resolution.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. Common chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives. wikipedia.orgsigmaaldrich.com

While specific literature detailing the use of chiral auxiliaries for the direct synthesis of this compound is not abundant, the general principles of their application are well-established. For instance, a chiral auxiliary, such as a derivative of (1R,2S)-ephedrine or an Evans oxazolidinone, could be attached to a 2-pyridyl acetic acid derivative. Subsequent diastereoselective reduction of the ketone or other precursor functional group, followed by removal of the auxiliary, would yield the enantiomerically enriched amino alcohol. The choice of auxiliary and reaction conditions would be critical in determining the diastereoselectivity of the key transformation.

A highly effective and atom-economical method for synthesizing chiral alcohols is the catalytic asymmetric reduction of a prochiral ketone. In the case of this compound, the key precursor is 2-acetyl-6-methoxypyridine (B1282506).

One scalable approach involves the use of an oxazaborolidine-catalyzed borane (B79455) reduction. vulcanchem.com This method can produce either the (R)- or (S)-enantiomer with high enantiomeric excess (ee) under optimized conditions. vulcanchem.com Key parameters for this transformation include catalyst loading, temperature, and the solvent used. For example, using (R)-oxazaborolidine as the catalyst in a solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures can favor the formation of the corresponding (R)-alcohol with high enantioselectivity. vulcanchem.com

| Parameter | Optimal Range | Impact on Yield/ee |

| Catalyst | (R)-Oxazaborolidine | ee ↑ by 30% |

| Reaction Time | 12–24 h | Yield ↑ to 85% |

| Substrate Addition | Slow (0.5 mL/min) | ee ↑ to 92% |

Another powerful technique is asymmetric transfer hydrogenation, often employing chiral ruthenium catalysts. These reactions typically use a hydrogen donor like isopropanol (B130326) or formic acid to reduce the ketone. The chirality of the resulting alcohol is dictated by the chiral ligand coordinated to the ruthenium center. While specific examples for 2-acetyl-6-methoxypyridine are not extensively documented, this method is widely applied to a range of aromatic and heteroaromatic ketones.

Diastereoselective reactions are employed when a molecule already contains a stereocenter, and the goal is to introduce a new one with a specific relative configuration. rsc.orgyoutube.com In the context of synthesizing analogs of this compound, if a chiral amine is used as a starting material, a diastereoselective addition to the 6-methoxy-2-pyridinyl moiety could establish the desired stereochemistry at the alcohol center.

For instance, the addition of a nucleophile to a chiral imine derived from 6-methoxypyridine-2-carbaldehyde (B1313544) and a chiral amine could proceed with high diastereoselectivity. Subsequent transformation of the resulting diamine could yield the target amino alcohol. The stereochemical outcome is often governed by steric hindrance, with the incoming nucleophile attacking from the less hindered face of the molecule. nih.gov

Multi-step Organic Synthesis Pathways to the this compound Scaffold

A plausible multi-step synthesis of this compound often begins with the functionalization of the pyridine (B92270) ring. A common starting material is a dihalopyridine, which allows for regioselective substitution.

One potential pathway begins with 2,6-dichloropyridine. One of the chlorine atoms can be selectively substituted with a methoxy (B1213986) group by treatment with sodium methoxide (B1231860) in methanol (B129727). vulcanchem.com The remaining chlorine atom can then be used to introduce the two-carbon side chain. This could be achieved through a cross-coupling reaction, for example, with an appropriate organometallic reagent.

Precursor Chemistry and Functional Group Interconversions for this compound

The synthesis of this compound relies on the strategic manipulation of precursor molecules and the interconversion of its key functional groups. The assembly of the core structure and subsequent modifications are crucial for obtaining the desired product with high purity and stereoselectivity.

Chemical Modifications Involving the 6-Methoxy-2-pyridinyl Moiety

The 6-methoxy-2-pyridinyl scaffold is a common motif in medicinal chemistry and can be constructed through various synthetic routes. A prevalent strategy involves the nucleophilic substitution of a halogenated precursor, such as 2-bromo-6-methoxypyridine (B1266871) or 2-chloro-6-methoxypyridine. For instance, the methoxy group can be introduced by reacting 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide in a polar solvent like methanol. google.com This reaction typically proceeds at temperatures ranging from 10°C to 60°C. google.com

Further modifications to the pyridine ring can be achieved through various organic reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig aminations, can be employed to introduce new carbon-carbon or carbon-nitrogen bonds at specific positions on the pyridine ring, provided a suitable halo- or triflate-substituted precursor is used.

Transformations of Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups of this compound are key sites for chemical transformations, allowing for the synthesis of a wide array of derivatives.

The primary amino group can undergo a variety of reactions, including acylation, alkylation, and sulfonylation. Acylation with acyl chlorides or anhydrides in the presence of a base like pyridine can convert the amine to the corresponding amide. ncert.nic.in This reaction is a common method for protecting the amino group or for introducing specific acyl moieties to modulate the compound's properties. Similarly, the amino group can be alkylated using alkyl halides, although care must be taken to control the degree of alkylation to avoid the formation of secondary and tertiary amines.

The hydroxyl group, being a primary alcohol, can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. Conversely, it can be converted to a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Esterification of the hydroxyl group with carboxylic acids or their derivatives is another common transformation. The selective reaction of the amino or hydroxyl group is often a challenge due to their competing nucleophilicity. Protective group strategies are frequently employed to achieve chemoselectivity. For instance, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to allow for selective reactions at the hydroxyl group.

Derivatization Strategies for Amino Alcohol Structures

The bifunctional nature of amino alcohols like this compound allows for a range of derivatization strategies to create diverse molecular structures.

One common approach is the formation of cyclic derivatives. For example, reaction with phosgene (B1210022) or its equivalents can lead to the formation of cyclic carbamates (oxazolidinones). These derivatives can be valuable intermediates in further synthetic transformations.

Derivatization with isocyanates is another widely used method. The reaction of the amino and hydroxyl groups with isocyanates can yield urea (B33335) and carbamate linkages, respectively. nih.govnih.gov This is particularly useful for creating libraries of compounds for biological screening. For instance, 1-naphthyl isocyanate has been used as a derivatizing agent for amino alcohols to facilitate their separation and detection by HPLC. nih.gov

Acylation with various acylating agents, such as acyl chlorides and anhydrides, is a straightforward method for derivatizing both the amino and hydroxyl groups. youtube.com Benzoyl chloride, for example, can be used to benzoylate primary and secondary amines as well as alcohol groups. acs.org The choice of reaction conditions, including the solvent and base, can influence the selectivity of the acylation.

Catalytic Systems in the Synthesis of this compound and Analogs

Catalysis plays a pivotal role in the efficient and stereoselective synthesis of this compound and its analogs. Both metal-based and organic catalysts have been successfully employed to control the stereochemistry of the final product.

Metal-Catalyzed Reactions

Metal-catalyzed reactions are particularly effective for the asymmetric synthesis of chiral amino alcohols. The asymmetric reduction of prochiral ketones is a prominent strategy. For instance, the direct asymmetric reductive amination of 2-acetyl-6-methoxypyridine using a ruthenium catalyst has been shown to be a highly effective method. nih.gov

In a notable study, the use of Ru(OAc)₂{(S)-binap} as a catalyst with ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source under hydrogen pressure resulted in the formation of the corresponding chiral amine with excellent enantioselectivity (>94% ee) and high yield. This reaction demonstrates the power of transition metal catalysis in establishing the stereocenter of the amino alcohol in a single step.

The following table summarizes the optimized conditions for this key transformation:

| Parameter | Optimal Condition | Impact |

| Catalyst | Ru(OAc)₂{(S)-binap} | High enantioselectivity |

| Nitrogen Source | Ammonium trifluoroacetate | Superior to other ammonium salts |

| Solvent | THF | Effective reaction medium |

| Hydrogen Pressure | 0.8 MPa | Sufficient for reduction |

| Temperature | 90 °C | Optimal for reaction rate |

Another metal-catalyzed approach involves the asymmetric ring-opening of epoxides with an amine nucleophile. nih.gov While not specifically demonstrated for this compound, this method represents a viable pathway for the synthesis of related pyridyl amino alcohols.

Organocatalysis and Metal-Free Catalysis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral primary and secondary amines, thioureas, and phosphoric acids are common classes of organocatalysts used in these transformations.

For the synthesis of amino alcohols, the asymmetric Michael addition of nitroalkanes to enones, catalyzed by chiral amines or thioureas, can generate precursors to the target molecule. rsc.org The resulting nitro-ketone can then be reduced to the corresponding amino alcohol. Cinchona alkaloid-derived primary amine thioureas have been shown to catalyze the Michael addition of nitroalkanes to enones with high yields and enantioselectivities up to 98% ee. rsc.org

Another relevant organocatalytic transformation is the asymmetric conjugate addition of nitroalkanes to α,β-unsaturated aldehydes, which can be precursors to the pyridine ring. nih.gov Novel imidazoline (B1206853) catalysts derived from amino acids have been developed for this purpose, achieving enantioselectivities up to 86% ee. nih.gov

Furthermore, metal-free synthetic routes for the construction of the pyridine ring itself have been developed. For example, a one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles has been reported using natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate. nih.gov While this leads to a different pyridine substitution pattern, it highlights the potential of organocatalysis in the de novo synthesis of substituted pyridines.

Green Chemistry Principles Applied to this compound Synthesis

The choice of solvent and the conditions under which a reaction is performed are paramount in green synthesis. Traditional synthetic routes for compounds similar to this compound have often relied on conventional, and sometimes hazardous, solvents.

A scalable synthetic approach for this compound involves the asymmetric reduction of a ketone precursor. vulcanchem.com Solvents such as tetrahydrofuran (THF) and dichloromethane (B109758) are often used in these reductions. vulcanchem.com While effective, these solvents present environmental and health concerns. Green chemistry encourages the substitution of such solvents with greener alternatives. Ethanol (B145695), for instance, is a more environmentally friendly option. nih.gov The use of aqueous ethanol mixtures has also been shown to be effective in other green synthetic protocols, sometimes even eliminating the need for a catalyst. nih.gov Research into solvent swap methodologies in the pharmaceutical industry provides frameworks for selecting less hazardous and more easily recyclable solvents. acs.org

Reaction conditions are also a major focus for green optimization. The asymmetric reduction of the ketone precursor to this compound can be optimized for temperature and catalyst loading. vulcanchem.com Lowering reaction temperatures, when feasible, reduces energy consumption, a core principle of green chemistry. nih.gov For instance, certain enantioselective reductions can be carried out at temperatures ranging from -20°C to 25°C to maximize enantiomeric excess. vulcanchem.com Furthermore, alternative energy sources like microwave irradiation have been successfully used to accelerate reactions, often in greener solvents like ethanol, leading to shorter reaction times and higher yields. acs.org

Biocatalysis represents a frontier in green reaction optimization. The use of whole-cell biocatalysts or isolated enzymes can enable the synthesis of chiral alcohols and amines under mild, aqueous conditions. rsc.orgethz.chresearchgate.net Enzymes such as transaminases and carboligases can be used in cascade reactions to produce complex chiral molecules, potentially offering a highly efficient and green route to this compound. researchgate.net These biocatalytic methods often exhibit high chemo-, regio-, and stereoselectivity, which is difficult to achieve with traditional chemical methods. ethz.ch

Table 1: Comparison of Solvents for Pyridine Derivative Synthesis

| Solvent | Green Chemistry Considerations | Potential Application in Synthesis | Reference |

| Dichloromethane | Halogenated solvent, persistent, potential carcinogen. | Used in asymmetric reduction of ketone precursors. | vulcanchem.com |

| Tetrahydrofuran (THF) | Forms explosive peroxides; recycling is energy-intensive. | Used in asymmetric reduction and organometallic reactions. | vulcanchem.comnih.gov |

| Ethanol | Bio-based, biodegradable, lower toxicity. | Greener alternative for various synthetic steps. | nih.govnih.gov |

| Aqueous Ethanol | Reduces organic solvent usage, can enhance reactivity. | Used in catalyst-free multicomponent reactions. | nih.gov |

| Water | The ultimate green solvent; non-toxic, non-flammable. | Solvent for biocatalytic and some organic reactions. | ethz.ch |

Table 2: Optimization Parameters for Asymmetric Synthesis

| Parameter | Optimal Range | Impact on Yield/Enantiomeric Excess (ee) | Reference |

| Catalyst | (R)-Oxazaborolidine | Increases ee by up to 30% | vulcanchem.com |

| Reaction Time | 12–24 h | Increases yield to ~85% | vulcanchem.com |

| Substrate Addition | Slow (e.g., 0.5 mL/min) | Increases ee to >92% | vulcanchem.com |

| Temperature | -20°C to 25°C | Lower temperatures favor higher ee | vulcanchem.com |

Atom Economy and Process Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

The synthesis of this compound can proceed through various routes, each with a different theoretical atom economy. For example, a multi-step synthesis that involves the use of protecting groups for the amine or hydroxyl functions will inherently have a lower atom economy because these groups are added and then removed, not becoming part of the final product. In contrast, a more direct approach, such as the catalytic asymmetric reduction of 2-acetyl-6-methoxypyridine followed by amination, would theoretically have a higher atom economy. Catalytic methods, particularly those involving hydrogen as a reductant or direct amination, are often highly atom-economical. acs.org

Process efficiency goes beyond atom economy to consider factors like reaction yield, energy consumption, and ease of purification. Industrial production can be made more efficient by optimizing reaction conditions and employing technologies like continuous flow reactors. Flow chemistry and the use of microreactors can offer safer and more efficient production compared to traditional batch processes, with improved heat and mass transfer, leading to better yields and purities. researchgate.net Biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, can significantly improve process efficiency by reducing the number of workup and purification steps. researchgate.net

Table 3: Theoretical Atom Economy Comparison of Synthetic Routes

| Synthetic Route | Key Steps | Atom Economy Considerations |

| Multi-step Synthesis with Protecting Groups | Halogenation, methoxylation, protection, side-chain formation, deprotection. | Low atom economy due to the addition and removal of protecting groups and other auxiliary reagents. |

| Asymmetric Catalytic Reduction | Direct enantioselective reduction of a ketone precursor. vulcanchem.com | High atom economy, especially if using a catalytic hydrogenation process. |

| Biocatalytic Cascade | Multi-enzyme, one-pot reaction from simpler precursors. researchgate.net | Potentially very high atom economy as it mimics biological pathways, often with water as a solvent and minimal by-products. |

Investigations into Biological Activities and Pharmacological Potential

Antimicrobial Research Perspectives of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol and Derivatives

Derivatives incorporating the 2-aminopyridine (B139424) and 2-methoxypyridine (B126380) frameworks have been a focal point of antimicrobial research. Studies have demonstrated that modifications to this core structure can yield compounds with potent activity against a wide range of pathogenic microorganisms, including bacteria, fungi, and viruses.

The antibacterial potential of pyridine (B92270) derivatives has been extensively documented. A variety of synthesized compounds containing 2-aminopyridine or 2-methoxypyridine moieties have shown promising results against both Gram-positive and Gram-negative bacteria. worldnewsnaturalsciences.comresearchgate.net

In one study, a series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and tested. Among them, a compound featuring a cyclohexylamine (B46788) substituent demonstrated the highest activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.039 µg/mL. mdpi.comresearchgate.net However, this particular series showed no efficacy against Gram-negative bacteria. mdpi.com

Other research has focused on nicotinonitrile derivatives. Synthesized 2-amino-6-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitriles and their 2-methoxy counterparts were evaluated for their antibacterial activity. researchgate.net These compounds displayed a range of moderate to good inhibition against bacteria like Bacillus megaterium, Staphylococcus aureus, Escherichia coli, and Salmonella typhi when compared to standard antibiotics like ampicillin (B1664943) and chloramphenicol. researchgate.net Similarly, another study on 2-amino and 2-methoxy nicotinonitriles reported antibacterial activity against both Gram-positive and Gram-negative strains. worldnewsnaturalsciences.com

Further investigations into pyrimidine (B1678525) and pyrimidopyrimidine derivatives, synthesized from a 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile starting material, also revealed strong antibacterial effects against S. aureus, B. subtilis, and E. coli for several of the synthesized compounds. nih.gov

Table 1: Antibacterial Activity of Selected Pyridine Derivatives

| Compound Type | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| 2-Amino-3-cyanopyridine derivative (2c) | Staphylococcus aureus | 0.039 µg/mL | mdpi.com |

| 2-Amino-3-cyanopyridine derivative (2c) | Bacillus subtilis | 0.039 µg/mL | mdpi.com |

| 2-Methoxy nicotinonitrile derivatives | Bacillus megaterium | Moderate to good activity | researchgate.net |

| 2-Amino nicotinonitrile derivatives | Escherichia coli | Moderate to good activity | researchgate.net |

| Pyrimidine derivatives (3a, 3b, 3d) | S. aureus, B. subtilis, E. coli | Strong antimicrobial effects | nih.gov |

The antifungal properties of pyridine derivatives have also been a subject of scientific inquiry. Research has shown that compounds derived from 2-aminopyridine and 2-methoxypyridine scaffolds can be effective against various fungal pathogens. worldnewsnaturalsciences.comresearchgate.net

For instance, a series of 2-amino-5-substituted pyridine derivatives were prepared and evaluated against phytopathogenic fungi. researchgate.net It was found that replacing a benzotriazole (B28993) moiety with thiophenol resulted in the strongest fungicidal activity in the series. researchgate.net In other studies, newly synthesized 2-methoxy and 2-amino nicotinonitrile derivatives were tested against the fungus Aspergillus niger. worldnewsnaturalsciences.comresearchgate.net The results indicated that many of these compounds possess good antifungal activity when compared to the standard drug Fluconazole. worldnewsnaturalsciences.comresearchgate.net

A broader study encompassing novel pyrimidine and pyrimidopyrimidine derivatives also included testing against the fungi Candida albicans and Aspergillus flavus. Several of the synthesized compounds, such as 3a, 3b, 3d, and 4a-d, demonstrated strong antifungal effects when compared to the reference drug clotrimazole. nih.gov

Table 2: Antifungal Activity of Selected Pyridine and Related Derivatives

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 2-Amino-5-substituted pyridine (Thiophenol derivative) | Phytopathogenic fungi | Strongest in series | researchgate.net |

| 2-Methoxy/2-Amino nicotinonitriles | Aspergillus niger | Good activity | worldnewsnaturalsciences.comresearchgate.net |

| Pyrimidine derivatives (3a, 3b, 3d, 4a-d) | Candida albicans | Strong antimicrobial effects | nih.gov |

| Pyrimidine derivatives (3a, 3b, 3d, 4a-d) | Aspergillus flavus | Strong antimicrobial effects | nih.gov |

The search for new antituberculosis agents has led researchers to explore various heterocyclic compounds, including pyridine derivatives. Cyanopyridines, a class that includes derivatives of 2-aminopyridine and 2-methoxypyridine, are recognized for their potential antitubercular properties. worldnewsnaturalsciences.com The development of effective treatments for Mycobacterium tuberculosis remains a critical area of research.

Specific investigations into thieno[2,3-b]pyridine (B153569) derivatives have yielded promising results. One study identified a compound with a 6-methoxypyridine substituent (17a) that was highly active against M. tuberculosis, exhibiting an IC₉₀ value of 1.4 µM. acs.org Another derivative in the same series, featuring a 1-adamantylamine group (15i), also showed excellent activity with an IC₉₀ of 0.68 µM and minimal cytotoxicity. acs.org These findings highlight that the strategic placement of substituents, such as a methoxypyridine group, on a core scaffold can lead to potent antitubercular agents. acs.org Other research has also explored derivatives of diaryloxy methano phenanthrenes, which showed in vitro activity against Mycobacterium tuberculosis H37Rv with MIC values ranging from 3.12 to 25 µg/ml. nih.gov

Pyridine-containing structures have been identified as a promising class of compounds in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). researchgate.net Pyridine N-oxide derivatives, for example, represent a class of anti-HIV compounds that can act through multiple mechanisms. nih.gov Some of these compounds inhibit the HIV-1 reverse transcriptase, similar to non-nucleoside reverse transcriptase inhibitors (NNRTIs), while others act at a later, post-integrational stage of the viral replication cycle by interfering with HIV gene expression. nih.govnatap.org

Furthermore, research into 6-aminoquinolone derivatives, which share structural features with the aminopyridine core, has identified potent anti-HIV-1 activity. nih.gov One compound, bearing a methyl substituent at the N-1 position and a 4-(2-pyridyl)-1-piperazine moiety, was found to be the most active in its series, inhibiting HIV-1 replication with an EC₅₀ value of 0.1 µM. nih.gov These quinolone derivatives are thought to exert their effect by interacting with viral nucleic acids, such as TAR RNA. nih.gov The anti-HIV activity of quinolone derivatives has been linked to the inhibition of Tat transactivation, a key process in viral replication. researchgate.net

Anticancer Research Perspectives

Derivatives of 2-aminopyridine are considered effective agents for their potential anticancer applications. nih.govresearchgate.net The pyridine moiety is a key pharmacophore in several approved anticancer drugs, and ongoing research continues to explore new pyridine-based compounds for their ability to inhibit cancer cell growth and proliferation. nih.gov

A primary strategy in anticancer drug discovery is the targeting of enzymes crucial for cancer cell survival and proliferation. Derivatives of this compound have been investigated as inhibitors of several such enzyme classes.

Kinase Inhibition: Kinases are a major focus of cancer research, and several pyridine derivatives have been developed as kinase inhibitors. nih.gov For example, imidazo[4,5-c]pyridine-2-ones have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair. nih.govacs.org In structure-activity relationship studies of these inhibitors, it was found that small lipophilic groups at the 2-position of an aniline (B41778) ring were tolerated, while larger and more polar substituents, including a 2-methoxy (2-OMe) group, were not. nih.gov Other research has explored spiro-pyridine derivatives as inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key tyrosine kinases involved in tumor growth and angiogenesis. nih.gov

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. mdpi.com While the most well-known topoisomerase I inhibitors are camptothecin (B557342) derivatives, research into other structural classes is ongoing. nih.gov Topoisomerase poisons work by stabilizing the enzyme-DNA cleavage complex, leading to DNA damage and cell death. nih.gov The non-anthracycline topoisomerase II poison ellipticine, which contains a pyridine ring system, has shown significant activity. nih.gov This suggests that pyridine-based scaffolds could be further explored for the development of novel topoisomerase inhibitors.

Human Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes involved in pH regulation and various metabolic processes. nih.gov Certain isoforms, particularly hCA IX and XII, are overexpressed in tumors and are considered anticancer targets. nih.gov Studies on various classes of inhibitors have included compounds with pyridine moieties. A series of phenols incorporating pyridyl-ethenylcarbonyl groups were assayed as inhibitors of human CA isoforms I and II, showing inhibition in the micromolar range. researchgate.netnih.gov Another study on 2,4-dioxothiazolidinyl acetic acids found that these compounds were ineffective against hCA I, II, and IX, but they demonstrated submicromolar inhibition of hCA XII, with KIs ranging from 0.30 to 0.93 µM, making them highly selective inhibitors for this isoform. nih.gov

Table 3: Enzyme Inhibition by Selected Pyridine-Related Derivatives

| Enzyme Target | Compound Class | Key Finding | Reference |

|---|---|---|---|

| DNA-Dependent Protein Kinase (DNA-PK) | Imidazo[4,5-c]pyridine-2-ones | A 2-methoxy substituent was not tolerated for activity. | nih.gov |

| EGFR / VEGFR-2 | Spiro-pyridine derivatives | Identified as dual inhibitors with anticancer potential. | nih.gov |

| Human Carbonic Anhydrase XII (hCA XII) | 2,4-Dioxothiazolidinyl acetic acids | Submicromolar and selective inhibition (KIs: 0.30–0.93 µM). | nih.gov |

| Human Carbonic Anhydrase I (hCA I) | Phenols with pyridyl-ethenylcarbonyl | Inhibition constants (KIs) in the range of 0.78–23.5 µM. | researchgate.net |

| Human Carbonic Anhydrase II (hCA II) | Phenols with pyridyl-ethenylcarbonyl | Inhibition constants (KIs) in the range of 10.8–52.4 µM. | researchgate.net |

Receptor Modulation Studies (e.g., Androgen Receptors)

Investigations into the direct modulatory effects of this compound on androgen receptors have not been identified in the available scientific literature. While structurally related heterocyclic compounds have been studied for their interactions with androgen receptors, no such data currently exists for this specific molecule.

Tubulin Polymerization Interference Mechanisms

There is currently no published research available that investigates the mechanisms by which this compound may interfere with tubulin polymerization. This area remains an unexplored aspect of the compound's potential biological activity.

Antiproliferative Activity in Specific Cancer Cell Lines

Specific studies detailing the antiproliferative activity of this compound in any cancer cell lines have not been found in the reviewed scientific literature. Consequently, there is no data to report on its potential as an anticancer agent.

Anti-inflammatory Research Perspectives

A review of current research indicates a lack of studies focused on the anti-inflammatory properties of this compound. While other pyridine derivatives have been a subject of anti-inflammatory research, this particular compound has not been a focus of such investigations.

Neurological Activity Investigations

There is no scientific evidence available from preclinical or clinical studies to suggest that this compound possesses anticonvulsant properties. This potential therapeutic area has not been explored in published research.

No research has been published that examines the potential for this compound to antagonize the effects of amphetamine.

Other Pharmacological Research Areas

Beyond the more commonly studied therapeutic targets, the pharmacological screening of this compound has extended into a variety of other potential applications. These investigations aim to uncover the full spectrum of its biological effects.

Antidiabetic Potential

Despite the growing need for new therapeutic agents to manage diabetes mellitus, a comprehensive review of available scientific literature and databases reveals a lack of specific studies investigating the antidiabetic potential of this compound. Consequently, there is no published data to support its efficacy in this area.

Anti-fibrotic Activity, including Collagen Expression Modulation

Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix proteins, including collagen. Research into compounds that can modulate collagen expression is crucial. However, there are currently no available research findings or reports on the anti-fibrotic activity of this compound or its effects on collagen expression.

Analgesic Properties

The search for novel analgesics with improved efficacy and safety profiles is a continuous effort in pharmaceutical research. To date, there is no scientific literature detailing any investigation into the analgesic properties of this compound.

Antihistaminic Effects

Antihistamines are widely used to treat allergic reactions. An examination of the current body of scientific evidence indicates that the antihistaminic effects of this compound have not been evaluated or reported in any published studies.

Cardiovascular System Modulation

Compounds that can modulate the cardiovascular system are of significant interest for treating a range of conditions. However, there is a notable absence of research into the effects of this compound on the cardiovascular system.

Antiamoebic Properties

Amoebiasis remains a significant health concern in many parts of the world. While various classes of compounds are screened for antiamoebic activity, there are no specific studies or data available concerning the potential antiamoebic properties of this compound.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Efficacy of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol

The placement of the methoxy (B1213986) (-OCH₃) group on the pyridine (B92270) ring is a critical determinant of biological activity. The methoxy group is prevalent in many drug molecules, where it can influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov Its effects are not uniform and depend heavily on its position relative to other functional groups.

Table 1: Influence of Methoxy Group Position on Biological Properties (Hypothetical Data Based on General Principles) This table illustrates the potential impact of methoxy group positioning on activity, based on established medicinal chemistry principles.

| Methoxy Position | Expected Effect on Electron Density | Potential Impact on Receptor Binding |

| ortho- (6-position) | Increases electron density at para-position | May facilitate specific hydrogen bonding or steric interactions. |

| meta- (3- or 5-position) | Minimal effect on nitrogen's electron density | Could alter the overall shape and polarity, affecting target fit. |

| para- (4-position) | Increases electron density at ortho-positions | Can significantly change the dipole moment and interaction profile. |

The 2-amino-1-ethanol moiety is a crucial pharmacophore that directly participates in ligand-target interactions. Ethanolamine (B43304) itself is a bioactive molecule found in the central nervous system (CNS) and can be part of a prodrug strategy to enhance passage across the blood-brain barrier. nih.gov In the context of this compound, this side chain provides key functional groups for forming non-covalent interactions, which are the foundation of the molecular recognition process. nih.gov

The hydroxyl (-OH) and amino (-NH₂) groups of the ethanolamine chain are capable of forming hydrogen bonds with amino acid residues (such as serine, threonine, or aspartate) in a target protein's binding site. nih.gov The protonated amine can also form ionic bonds or salt bridges with negatively charged residues like aspartate or glutamate. nih.gov These interactions are fundamental to the stability of the ligand-protein complex and are often a primary focus for potency optimization. nih.gov

The introduction of additional substituents onto the pyridine ring can systematically modulate the compound's activity, a core principle of drug design.

The electronic nature of the pyridine ring can be fine-tuned by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The nitrogen atom in the pyridine ring is inherently electronegative, withdrawing electron density from the ring carbons, particularly at the ortho and para positions. stackexchange.com This makes the ring itself electron-deficient compared to benzene (B151609). stackexchange.com

Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or hydroxyl (-OH) increase the electron density on the pyridine ring. nih.govrsc.org In related pincer-type molecules, EDGs were found to increase the electron density around a coordinated metal center, which can be analogous to a target binding site. nih.gov Adding an EDG could potentially enhance the binding affinity if the target site has electron-deficient regions.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) further decrease the electron density of the ring. nih.govmdpi.com This can make the pyridine nitrogen a weaker ligand, potentially reducing binding if coordination to a metal ion or a specific polar interaction is required. nih.gov However, in some contexts, the altered electron distribution caused by an EWG can lead to favorable interactions with specific residues in a binding pocket, enhancing activity. mdpi.com Studies on other pyridyl compounds have shown that EWGs can significantly increase the dipole moment and alter spectroscopic properties. mdpi.com

Table 2: Effect of Representative Substituents on Pyridine Ring Electronics

| Substituent Group | Classification | General Effect on Pyridine Ring |

| -NH₂ (Amino) | Strong Electron-Donating | Increases electron density, especially at ortho/para positions. nih.gov |

| -OH (Hydroxyl) | Strong Electron-Donating | Increases electron density. nih.gov |

| -CH₃ (Methyl) | Weak Electron-Donating | Slightly increases electron density. mdpi.com |

| -Cl (Chloro) | Weak Electron-Withdrawing | Withdraws electron density via induction. nih.gov |

| -CN (Cyano) | Strong Electron-Withdrawing | Decreases electron density via resonance and induction. mdpi.com |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Strongly decreases electron density on the ring. nih.govnih.gov |

The structure of this compound contains a chiral center at the carbon atom of the ethanolamine side chain that is bonded to both the hydroxyl group and the pyridine ring. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms).

The presence of this chiral center imparts stereochemical sensitivity to the molecule's biological activity. vulcanchem.com It is common for enantiomers of a drug to have significantly different pharmacological activities, with one being highly potent while the other is inactive or even contributes to off-target effects. This difference arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Therefore, enantioselective synthesis to produce a single, pure enantiomer is often necessary for pharmaceutical applications to ensure optimal efficacy. vulcanchem.com

Impact of Substituents on Activity Profiles

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools for analyzing and predicting the SAR of molecules like this compound, complementing experimental work. nih.gov These in silico methods allow for the systematic exploration of how structural changes affect activity, helping to guide the design of more potent and selective compounds. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique. nih.gov A QSAR model is a mathematical equation that correlates the chemical structures of a series of compounds with their measured biological activity. nih.govnih.gov The process involves:

Data Set Preparation: A group of molecules with known structures and activities is compiled. nih.gov

Descriptor Calculation: Numerical parameters, or "descriptors," are calculated for each molecule. These can describe various properties, including topology, size, shape, and electronic features (e.g., partial charges, dipole moment). researchgate.net

Model Generation: Statistical methods or machine learning algorithms are used to build a model that links the descriptors to the biological activity. nih.govresearchgate.net

Validation: The model's predictive power is tested on compounds not used in its creation.

Molecular docking simulations are another critical tool. This method predicts the preferred orientation of a ligand when bound to a target protein. By calculating the binding energy and analyzing the specific interactions (hydrogen bonds, hydrophobic contacts, etc.), researchers can understand why certain structural features, like the position of the methoxy group or the stereochemistry of the ethanolamine side chain, are important for binding affinity. nih.govmdpi.com Advanced techniques like molecular dynamics simulations can further explore the stability and conformational changes of the ligand-protein complex over time.

In Silico Studies and Ligand-Based Drug Design

In the absence of a known 3D structure of the biological target, ligand-based drug design serves as a powerful strategy to develop new pharmacologically active compounds. nih.gov This approach relies on analyzing a series of molecules that bind to the target of interest to understand the structural and physicochemical properties that correlate with their desired biological activity. nih.gov For derivatives of this compound, in silico studies would focus on the key structural components: the 2-aminopyridine (B139424) core, the methoxy group at the 6-position, and the ethanolamine side chain.

Computer-aided drug design (CADD) methods are instrumental in this process, facilitating the identification, characterization, and optimization of novel drug candidates. nih.gov Studies on related pyridine structures show that the pyridine ring is a common scaffold in FDA-approved drugs, valued for its ability to modulate lipophilicity, improve aqueous solubility, and form hydrogen bonds. mdpi.com The design process for new analogs often involves exploring how different substituents on the pyridine ring affect biological activity. For instance, in a series of 2-pyridinemethylamine derivatives designed as 5-HT1A receptor agonists, the addition of a methyl group to the pyridine ring was found to synergistically enhance their agonist properties. mdma.ch

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is another critical component. For other heterocyclic compounds, such as pseudothiohydantoin derivatives, in silico tools have been used to predict favorable ADME parameters, indicating their potential as drug candidates. mdpi.com Such computational screening would be vital for assessing the drug-likeness of novel analogs of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to corresponding changes in their biological activity. nih.gov

For aminopyridine-based compounds, QSAR studies have been successfully employed to predict their potential as inhibitors of various protein kinases. researchgate.netrsc.org In a 2D-QSAR study of aminopyridine derivatives acting as JNK inhibitors, molecular topological and quantum chemical descriptors were calculated to construct predictive models. researchgate.net These descriptors quantify various aspects of the molecular structure and are correlated with biological activity, typically expressed as the concentration required to inhibit a biological process by 50% (IC50). researchgate.net

A review of SAR studies on pyridine derivatives with antiproliferative activity highlights that the presence and position of groups like methoxy (-OCH3) and amino (-NH2) can significantly enhance activity. mdpi.com A QSAR study on 9-(pyridin-2'-yl)-aminoacridines found that electron-withdrawing groups on the pyridine ring promoted interaction with DNA. mdpi.com This suggests that the electronic properties of the substituents are a key determinant of activity.

Below is a table of molecular descriptors commonly used in QSAR studies of pyridine derivatives.

| Descriptor Category | Example Descriptors | Relevance |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes the branching and connectivity of the molecular skeleton. |

| Quantum Chemical | Dipole Moment (µ), HOMO/LUMO Energies | Relates to the electronic properties, reactivity, and interaction capabilities of the molecule. researchgate.net |

| Steric | Molar Refractivity (MR), van der Waals volume | Pertains to the size and shape of the molecule, influencing its fit into a binding site. |

| Electronic | Hammett constants (σ), Partial Atomic Charges | Quantifies the electron-donating or electron-withdrawing nature of substituents. mdpi.com |

These QSAR models, once validated, can be used to computationally screen and design novel compounds with potentially improved potency. rsc.org

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) is a powerful tool for interpreting and predicting chemical reactivity. nih.gov It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. nih.gov This allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for understanding drug-receptor interactions. nih.gov

The MEP is particularly useful for analyzing heterocyclic compounds like pyridine derivatives. A comparative study on pyridine and its monosubstituted aminopyridine derivatives (2-aminopyridine, 3-aminopyridine, and 4-aminopyridine) used MEP analysis to understand their reactivity. nih.gov The analysis of 2-aminopyridine (2-AP), which forms the core of the title compound, is especially relevant.

Key findings from the MEP analysis of aminopyridines include:

The MEP map for 2-AP shows the smallest negative potential minimum near the ring nitrogen compared to its 3- and 4-isomers. nih.gov

The proximity of the amino group at the 2-position causes a significant reduction in the accessibility of the region near the cyclic nitrogen. nih.gov

These electrostatic features are directly linked to the molecule's susceptibility to metabolic reactions like N-oxidation and its potential biological activity. nih.gov

A review of pyridine derivatives with antiproliferative activity also utilized MEP maps to analyze the most favorable structural characteristics. mdpi.com The study concluded that the presence of nitrogen- and oxygen-containing groups, such as -OCH3 and -NH2, contributed to superior activity, a finding that can be rationalized by their influence on the molecule's electrostatic potential. mdpi.com

| Compound | MEP Minimum near Ring Nitrogen | Accessibility of Ring Nitrogen | Implication for Reactivity |

| 2-Aminopyridine | Smallest in the series | Considerably reduced | Less susceptible to protonation and N-oxidation compared to isomers. nih.gov |

| 3-Aminopyridine | Intermediate | Less hindered than 2-AP | Most likely to form the ring N-oxide. nih.gov |

| 4-Aminopyridine | Deepest in the series | Most accessible | Most susceptible to protonation. nih.gov |

For this compound, the combination of the 2-amino group and the 6-methoxy group would create a unique electrostatic landscape on the pyridine ring, governing its hydrogen bonding capacity and interactions with biological macromolecules.

Ionization Potential and Dipole Moment Alignment in Relation to Activity

The dipole moment is particularly important for π-stacking interactions, a common binding motif between drug molecules and biological targets like proteins and nucleic acids. nih.gov A high dipole moment can enhance these interactions. nih.gov While data for the specific title compound is not available, studies on related azine heterocycles demonstrate the importance of this property. Pyridazine, for instance, possesses a high dipole moment which is considered a key factor in its molecular recognition capabilities. nih.gov

In a theoretical study of an imidazopyridine derivative, the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) was calculated. nih.gov A low energy gap was indicative of high chemical reactivity and biological activity. nih.gov This energy gap is directly related to the ionization potential and electron affinity of the molecule.

Furthermore, the dipole moment has been used as a descriptor in QSAR models for aminopyridine derivatives, underscoring its relevance in predicting biological activity. researchgate.net The alignment of the dipole moment within a binding site can be critical for achieving the optimal orientation for a biological response. For this compound, the methoxy and amino substituents, along with the ethanolamine side chain, would collectively determine the magnitude and direction of the molecular dipole moment, thereby influencing its binding affinity and selectivity for its target.

| Heterocycle | Dipole Moment (Debye) |

| Pyridine | 2.22 |

| Pyridazine | 4.22 |

| Pyrimidine (B1678525) | 2.33 |

| Pyrazine | 0 |

Data for general comparison of azine heterocycles. nih.gov

Mechanistic Investigations

Elucidation of Biological Mechanisms of Action

The precise biological mechanisms of action for 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol have not been extensively elucidated in published literature. However, by examining research on analogous compounds containing pyridinyl and ethanolamine (B43304) moieties, potential mechanisms can be inferred.

Molecular Target Identification and Validation (e.g., DNA Gyrase, specific enzymes)

There is currently no direct evidence identifying the specific molecular targets of this compound. Research on other pyridine (B92270) derivatives has shown a wide range of biological activities, suggesting that the molecular targets can be diverse. For instance, certain imidazo[4,5-c]pyridine-2-ones have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK). acs.org Structure-activity relationship studies on these compounds revealed that substitutions on the pyridine ring system are critical for their inhibitory activity. acs.org

Given the structural similarities, it is plausible that this compound could interact with various enzymes or receptors, but this remains to be experimentally validated.

DNA Interaction Studies (e.g., Intercalation, Cleavage)

Direct studies on the interaction of this compound with DNA have not been reported. However, research on other amino alcohol derivatives suggests that this class of compounds has the potential to interact with DNA. For example, a series of (1-pyrenylmethyl)amino alcohols have been shown to bind to DNA through intercalation. nih.gov The presence of a basic amine group in these compounds enhances DNA binding via electrostatic interactions. nih.gov

While the pyrene (B120774) group in those compounds is a major contributor to intercalating activity, the amino alcohol side chain present in this compound could potentially contribute to DNA binding. Furthermore, some heterocyclic aromatic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), are known to form DNA adducts, which are implicated in their carcinogenic activity. nih.govnih.gov Whether this compound can form such adducts is unknown.

Enzyme Kinetic Studies and Inhibition Mechanisms

Detailed enzyme kinetic studies and specific inhibition mechanisms for this compound are not available in the scientific literature. Research on structurally related pyridine derivatives has demonstrated inhibitory activity against various enzymes. For instance, certain pyrido[3,4-d]pyrimidine (B3350098) derivatives have been shown to be potent inhibitors of Monopolar Spindle 1 (MPS1) kinase. acs.org

The inhibitory potential and mechanism of this compound against any specific enzyme would require dedicated kinetic studies to determine parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding and Downstream Signaling Pathway Modulation

There is no direct research on the receptor binding profile of this compound. However, studies on other pyridine and dihydropyridine (B1217469) derivatives have shown interactions with various receptors, notably adenosine (B11128) receptors. nih.govnih.gov For example, certain 1,4-dihydropyridine (B1200194) and pyridine derivatives have been found to bind to A1, A2A, and A3 adenosine receptor subtypes in the micromolar range. nih.gov The affinity and selectivity of these interactions are influenced by the substituents on the pyridine ring. nih.gov

Additionally, some ethanolamine derivatives are known to act as antagonists or inverse agonists at histamine (B1213489) H1 receptors. drugbank.comwikipedia.org Given the presence of both a pyridine ring and an ethanolamine moiety in this compound, it is conceivable that it could exhibit affinity for these or other receptor systems. The table below summarizes the receptor binding affinities of some related pyridine derivatives.

| Compound | Receptor Target | Binding Affinity (Ki in µM) | Reference |

|---|---|---|---|

| (R,S)-Nicardipine | Rat A1 Adenosine Receptor | 19.6 | nih.gov |

| (R,S)-Nicardipine | Rat A2A Adenosine Receptor | 63.8 | nih.gov |

| (R,S)-Nicardipine | Human A3 Adenosine Receptor | 3.25 | nih.gov |

| (R)-Niguldipine | Rat A1 Adenosine Receptor | 41.3 | nih.gov |

| (R)-Niguldipine | Human A3 Adenosine Receptor | 1.90 | nih.gov |

Metabolic Fate and Biotransformation Pathways

The metabolic fate and biotransformation pathways of this compound have not been specifically investigated. However, based on its chemical structure, potential metabolic pathways can be predicted, primarily involving cytochrome P450 enzymes.

Oxidative Metabolism via Cytochrome P450 Enzymes

The ethanol (B145695) and methoxy-pyridine moieties of this compound suggest that it is likely a substrate for cytochrome P450 (CYP) enzymes. CYP enzymes are a major family of enzymes involved in the metabolism of a wide range of xenobiotics. nih.gov

The ethanol side chain could be oxidized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, as well as by CYP2E1. nih.gov Chronic ethanol exposure is known to induce CYP2E1, which can enhance the metabolism of other substrates. nih.govresearchgate.net

The methoxy-pyridine ring is also susceptible to CYP-mediated metabolism. For example, the metabolism of N-(2-methoxyphenyl)hydroxylamine, which contains a methoxy (B1213986) group on a phenyl ring, is catalyzed by CYP1A and CYP2B subfamilies, with CYP2E1 being the most efficient enzyme for its conversion to o-aminophenol. nih.gov Furthermore, the introduction of a methyl group on a pyrido[3,4-d]pyrimidine core has been shown to suppress metabolism at a distant aniline (B41778) portion of the molecule, likely by altering its recognition by P450 enzymes. acs.org This highlights the importance of substituents on the pyridine ring in determining the metabolic profile.

The table below provides an overview of the role of different CYP enzymes in the metabolism of related compounds.

| CYP Enzyme | Substrate/Compound Class | Metabolic Role | Reference |

|---|---|---|---|

| CYP2E1 | Ethanol | Oxidation to acetaldehyde | nih.gov |

| CYP1A Subfamily | N-(2-methoxyphenyl)hydroxylamine | Conversion to o-anisidine (B45086) and o-aminophenol | nih.gov |

| CYP2B Subfamily | N-(2-methoxyphenyl)hydroxylamine | Conversion to o-anisidine and o-aminophenol (lesser extent) | nih.gov |

| CYP2E1 | N-(2-methoxyphenyl)hydroxylamine | Most efficient enzyme for conversion to o-aminophenol | nih.gov |

Reaction Mechanism Studies in Chemical Synthesis

The synthesis of this compound typically involves the reduction of a corresponding ketone precursor. Understanding the reaction mechanisms is key to optimizing yield and enantioselectivity.

The asymmetric reduction of the ketone precursor, 2-amino-1-(6-methoxy-2-pyridinyl)ethanone, is a common strategy for synthesizing chiral this compound. This is often achieved using a chiral catalyst, such as an oxazaborolidine in a borane (B79455) reduction. The catalytic cycle for this reaction involves the coordination of the ketone to the chiral catalyst, followed by the transfer of a hydride from the borane reagent. york.ac.uk

During the synthesis of related pyridine and amino alcohol structures, various reactive intermediates have been proposed or identified. For instance, in the synthesis of pyridones from cyclopentenones, an aziridinium intermediate is suggested to form, which then undergoes ring-opening. chemrxiv.org In the context of reductive amination, an iminium ion is a key intermediate formed from the condensation of a carbonyl compound and an amine, which is then reduced to the amine product. acs.org While not directly involved in the reduction of a pre-formed amino ketone, this highlights a common reactive species in amino alcohol synthesis. The formation of hemi-aminal species is also a possibility in reactions involving amines and carbonyls.

Kinetic studies are essential for understanding the factors that control the rate of a chemical reaction. For the synthesis of this compound via ketone reduction, the rate-determining step can vary depending on the specific reagents and conditions.

In borane reductions of ketones, the formation of the ketone-catalyst complex or the subsequent hydride transfer can be rate-limiting. york.ac.ukyoutube.com Kinetic studies on the reduction of various ketones have shown that the structure of the ketone and the nature of the catalyst significantly influence the reaction rate. mdpi.com For example, aldehydes are generally reduced faster than ketones. mdpi.com

Kinetic analysis of the reduction of pyridyl ketones has been performed in other contexts. For instance, the reduction of an Fe(III)/di-2-pyridyl ketone benzoylhydrazone complex by sulfite (B76179) was found to be controlled by a hydrolysis equilibrium. tandfonline.com While the specific system is different, this demonstrates the application of kinetic studies to understand reactions involving pyridyl ketones. Theoretical studies on the reactions of ketones have also been used to calculate rate constants for various reaction channels. universityofgalway.ie

Table 2: General Kinetic Parameters for Ketone Reduction

| Ketone Substrate | Reducing Agent | Catalyst | Rate Constant (example) | Reference |

| Cyclohexanone | 2-butanol | Zirconium-functionalized silica (B1680970) | ~0.1 min⁻¹ (at specific conditions) | mdpi.com |

| Benzaldehyde | 2-butanol | Zirconium-functionalized silica | ~0.2 min⁻¹ (at specific conditions) | mdpi.com |

| Acetophenone | Borane | (S)-leucine derived oxazaborolidine | - | york.ac.uk |

This table provides examples of kinetic data for ketone reductions and is intended for illustrative purposes, as specific data for 2-amino-1-(6-methoxy-2-pyridinyl)ethanone is not available.

Preclinical Models and in Vitro Experimental Methodologies

Cell-Based Assay Systems for Biological Evaluation

Cell-based assays are fundamental in determining the cytotoxic and cytostatic effects of a test compound, as well as its influence on specific cellular pathways.

To evaluate the anticancer potential of 2-Amino-1-(6-methoxy-2-pyridinyl)ethanol, a standard approach involves screening it against a panel of well-characterized human cancer cell lines representing various tumor types. This includes breast cancer lines (MCF-7 and MDA-MB-231), a non-small cell lung cancer line (A549), and a prostate cancer line (DU-145).

Research on related pyridine (B92270) derivatives has demonstrated the utility of these models. For instance, certain novel pyridine-ureas have been tested for their anti-proliferative activity against MCF-7 and DU-145 cell lines. nih.gov Similarly, the anti-cancer properties of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have been assessed using MDA-MB-231 and A549 cell viability assays. researchgate.net The cytotoxic activity of other synthesized pyridine derivatives has also been confirmed against MCF-7 cells. mdpi.com These studies establish a precedent for using such cell lines to test novel pyridine compounds.

The primary endpoint in these assays is typically the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit cell growth or viability by 50%.

Table 1: Examples of In Vitro Cytotoxic Activity of Related Pyridine Derivatives

| Compound Type | Cell Line | Activity Noted | Reference |

|---|---|---|---|

| Pyridine-urea derivative (8e) | MCF-7 (Breast) | IC50 = 0.22 µM (48h) | nih.gov |

| Pyridine-urea derivative (8n) | MCF-7 (Breast) | IC50 = 1.88 µM (48h) | nih.gov |

| Pyridine-urea derivatives | DU-145 (Prostate) | Moderate to low activity reported | nih.gov |

| 6-Amino-2-pyridone-3,5-dicarbonitrile derivative (5o) | MDA-MB-231 (Breast) | Anti-cancer properties observed | researchgate.net |

| 6-Amino-2-pyridone-3,5-dicarbonitrile derivative (5o) | A549 (Lung) | Anti-cancer properties observed | researchgate.net |

| 4,4'-Bipyridine derivative (9a) | MCF-7 (Breast) | High cytotoxic activity | mdpi.com |

This table presents data for related pyridine compounds to illustrate the assay methodology, not for this compound itself.

Beyond cancer, the therapeutic potential of a compound can be explored in other disease models. Liver fibrosis, characterized by excessive scar tissue formation, involves the activation of hepatic stellate cells (HSCs). researchgate.netmdpi.com Therefore, to assess the anti-fibrotic potential of this compound, in vitro models using primary or immortalized HSCs are employed. mdpi.com

These cells, upon activation in culture, mimic the fibrogenic process by transforming into myofibroblast-like cells that produce large amounts of extracellular matrix proteins, such as collagen. nih.gov Immortalized HSC lines, like the murine GRX or human JS-1 cell lines, provide a consistent and reproducible system for these studies. researchgate.netsci-hub.se The evaluation would focus on the compound's ability to inhibit HSC activation, reduce proliferation, or induce apoptosis (programmed cell death) in activated HSCs. mdpi.com

To understand the mechanism behind any observed biological activity, specific cellular processes are interrogated.

Cell Proliferation and Viability: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are standard for measuring cell viability. This colorimetric assay quantifies the metabolic activity of living cells, which is proportional to the number of viable cells. A reduction in the signal indicates either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect. The anti-proliferative activity of various pyridine derivatives has been determined using such methods. nih.govresearchgate.net

Collagen Expression: In the context of anti-fibrotic assessment in HSCs, a key marker of activity is the expression of collagen. The ability of a compound to reduce the production of type I collagen is a primary indicator of its anti-fibrotic potential. This can be quantified at the gene expression level using quantitative polymerase chain reaction (qPCR) to measure collagen mRNA levels, or at the protein level using techniques like Western blotting or ELISA.

Microbiological Assay Systems

The evaluation of a new chemical entity typically includes screening for antimicrobial activity against a panel of pathogenic bacteria and fungi. Standard methods include the disk diffusion assay for preliminary screening and broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

The potential antibacterial effects of this compound would be tested against a representative panel of Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi, Xanthomonas campestris) bacteria.

Studies on related 2-aminopyridine (B139424) derivatives have shown varying degrees of antibacterial action. For example, some synthesized 2-aminopyridine derivatives showed notable activity against Gram-positive bacteria like S. aureus and B. subtilis, but had no effect on Gram-negative bacteria. mdpi.com Other research has documented the antibacterial properties of different pyridine derivatives against E. coli and S. aureus. The plant pathogen Xanthomonas campestris has also been used as a target to evaluate the antibacterial activity of novel hybrid compounds. researchgate.net

Table 2: Examples of Antibacterial Screening Methods for Relevant Strains

| Bacterial Strain | Screening Method | Compound Type Tested | Reference |

|---|---|---|---|

| Staphylococcus aureus | Disk Diffusion / MIC | 2-Aminopyridine derivatives | mdpi.com |

| Bacillus subtilis | Disk Diffusion / MIC | 2-Aminopyridine derivatives | mdpi.com |

| Escherichia coli | Disk Diffusion / Growth Inhibition | 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | |

| Salmonella typhi | Agar (B569324) Well Diffusion / MIC | Snail Slime Extracts | |

| Xanthomonas campestris | MIC Determination | Novel Hybrid Derivatives | researchgate.net |

This table illustrates standard testing methodologies and may not involve pyridine derivatives in all cases.

The antifungal potential would be assessed against common pathogenic and spoilage fungi. Fusarium oxysporum, a widespread plant pathogen, and Aspergillus niger, known to cause infections in humans and spoil food, are common choices for such screenings.

Research has shown that various pyridine derivatives possess antifungal properties. For example, several novel 1,2,4-triazole (B32235) derivatives containing a pyridine moiety exhibited moderate to excellent inhibition against Fusarium oxysporum. Other studies have tested pyridine derivatives against both Aspergillus niger and Fusarium oxysporum, demonstrating the applicability of these strains in evaluating new compounds. researchgate.net

Table 3: Examples of Antifungal Activity of Related Pyridine and Heterocyclic Derivatives

| Compound Type | Fungal Strain | Activity Noted | Reference |

|---|---|---|---|

| 1,2,4-Triazole derivatives with pyridine | Fusarium oxysporum | Moderate inhibition (48-66%) | |

| Pyridine derivative (Compound 108) | Fusarium oxysporum | Inhibitory potency observed | researchgate.net |

| Pyridine derivative (Compound 108) | Aspergillus niger | Inhibitory potency observed | researchgate.net |

| 1,2,4-Triazolo[4,3-a]pyridines | Aspergillus fumigatus | Moderate activity (58-67% inhibition) | mdpi.com |

| Hybrid pyrazole–pyridine derivatives | Fusarium oxysporum | Better results than control |

This table presents data for related compounds to illustrate the assay methodology, not for this compound itself.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure in microbiology used to assess the potency of an antimicrobial agent against a specific microorganism. It is defined as the lowest concentration of the agent that prevents the visible growth of the microorganism after a defined incubation period. The determination of MIC for compounds like this compound is a critical first step in evaluating their potential as antibacterial or antifungal agents.

Standard methods for MIC determination include broth microdilution, agar dilution, and gradient diffusion methods. In the broth microdilution assay, a series of dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected or read with a spectrophotometer to identify the lowest concentration that has inhibited growth.

While specific MIC data for this compound is not available in the reviewed literature, studies on structurally related 2-aminopyridine derivatives have shown significant antimicrobial activity. mdpi.com For instance, certain cyclohexylamine-containing 2-aminopyridine compounds have demonstrated high potency against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, with MIC values as low as 0.039 µg/mL. mdpi.com The antimicrobial efficacy of such compounds is often attributed to the specific chemical moieties present and their structural arrangement. mdpi.com The evaluation of plant extracts using MIC assays has also demonstrated significant potency against multi-drug resistant (MDR) bacteria, with ethanol (B145695) extracts of some plants showing MICs ranging from 19 µg/ml to 625 µg/ml against MRSA and VRE strains. nih.gov

Table 1: Illustrative MIC Data for a Structurally Related 2-Aminopyridine Compound (2c)

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 0.039 ± 0.000 |

| Bacillus subtilis | ATCC 6633 | 0.039 ± 0.000 |

| Listeria monocytogenes | ATCC 15313 | 0.078 ± 0.000 |

| Escherichia coli | ATCC 25922 | No Activity |

| Pseudomonas aeruginosa | ATCC 27853 | No Activity |

| This table presents data for a related aminopyridine derivative, not this compound, to illustrate how MIC results are typically reported. Data sourced from a study on aminopyridine derivatives. mdpi.com |

Biochemical and Biophysical Techniques

Enzyme Activity Assays (e.g., Spectrophotometric, Fluorometric Methods)

Enzyme activity assays are crucial for understanding how a compound interacts with specific biological targets. For a molecule like this compound, which contains a primary amine and a hydroxyl group, various assays can be employed to measure its effect on enzyme kinetics. nih.gov Spectrophotometric and fluorometric methods are particularly common due to their sensitivity and suitability for high-throughput screening. acs.org

These assays often rely on a detectable change in absorbance or fluorescence upon enzymatic conversion of a substrate. acs.org The activity of an enzyme that modifies the amino group of the target compound could be monitored using chromogenic or fluorogenic reagents that specifically react with primary amines. nih.gov For example, a reagent that is non-fluorescent but becomes highly fluorescent upon reacting with a primary amine can be used. If an enzyme consumes the amino group of this compound, a decrease in the fluorescent signal would be observed over time, allowing for the quantification of enzyme activity.

Common reagents used for the detection of amines in enzymatic assays include:

1,2-Naphthoquinone-4-sulfonate (NQS): This chromogenic reagent reacts with amines to form a colored product that can be measured by absorbance. nih.gov

Fluorescamine: This reagent reacts rapidly with primary amines to yield a highly fluorescent product, while the reagent itself is non-fluorescent. acs.org

Ylidenemalononitriles: These compounds are weakly fluorescent but form highly fluorescent cyclic products upon reaction with primary amines, leading to a significant increase in emission intensity. nih.gov

These functional group assays provide direct evidence of a specific transformation, reducing the likelihood of false-positive results that can arise from indirect assay formats. acs.org

DNA Interaction Assays (e.g., UV-VIS Spectroscopy, Gel Electrophoresis)

Investigating the interaction between small molecules and DNA is essential for assessing potential genotoxicity or therapeutic applications. Techniques like UV-Visible (UV-Vis) spectroscopy and gel electrophoresis are widely used to characterize these interactions. nih.govthermofisher.com

UV-Vis Spectroscopy: This technique can detect the binding of a compound to DNA by monitoring changes in the absorption spectrum. When a small molecule intercalates between DNA base pairs or binds to its grooves, it can cause shifts in the wavelength of maximum absorbance (spectral shifts) or changes in absorbance intensity (hyperchromism or hypochromism) of the DNA or the compound itself. A study on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a related heterocyclic amine, utilized methods to detect its adduction to DNA, highlighting the utility of spectroscopic approaches in this context. nih.gov

Gel Electrophoresis: The electrophoretic mobility shift assay (EMSA), also known as a gel shift assay, is a powerful technique for studying protein-DNA or small molecule-DNA interactions. thermofisher.com It is based on the principle that DNA complexed with another molecule will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than free, unbound DNA. thermofisher.com If this compound binds to a DNA fragment, the resulting complex would appear as a band with retarded mobility on the gel compared to the DNA-only control. The use of antibodies to create a "supershift" can further confirm the identity of proteins involved in a complex. thermofisher.com

In Vitro Metabolism Studies (e.g., using Microsomes, Hepatocytes, S9 Fractions)

In vitro metabolism studies are vital for predicting how a compound will be processed in the body. These studies typically use subcellular fractions or whole cells from the liver, the primary site of drug metabolism. The most common systems are liver microsomes, hepatocytes, and S9 fractions. nih.govnih.gov

Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. They are used to study oxidative metabolism.

Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), offering a more complete picture of metabolic pathways. nih.gov

S9 Fractions: This is a supernatant fraction of a tissue homogenate, typically from the liver, obtained by centrifugation at 9000g. It contains both microsomes and cytosolic enzymes, thus encompassing the activities of both Phase I and Phase II enzymes. nih.gov S9 fractions are robust, can be stored for long periods, and are suitable for identifying a broad range of metabolites. nih.govnih.gov

In a typical experiment, this compound would be incubated with one of these systems along with necessary cofactors (e.g., NADPH for CYPs). Over time, samples would be taken and analyzed, usually by mass spectrometry, to identify and quantify the parent compound and any metabolites formed. This data helps to determine the compound's metabolic stability and identify potential metabolic pathways, such as oxidation, glucuronidation, or sulfation. nih.gov

Table 2: Comparison of In Vitro Metabolism Systems

| System | Source | Key Enzymes Present | Primary Use |

| Microsomes | Endoplasmic Reticulum | Phase I (CYPs, FMOs) | Studying oxidative metabolism |

| S9 Fraction | Cytosol + Microsomes | Phase I and Phase II | Broad metabolic screening |

| Hepatocytes | Whole Liver Cells | Phase I and Phase II | Comprehensive metabolism and clearance studies |

| This table summarizes the characteristics of common in vitro systems used for metabolism studies. nih.govnih.gov |

Molecular Modeling and Docking Simulations

Protein-Ligand Interaction Prediction